molecular formula C22H17N5O2 B6106309 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE

11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE

Cat. No.: B6106309
M. Wt: 383.4 g/mol
InChI Key: HOWBUWCERZTEJA-UHFFFAOYSA-N
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Description

11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7400(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzyl compounds and azacyclic intermediates. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.

Chemical Reactions Analysis

Types of Reactions

11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines.

Scientific Research Applications

11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE has several scientific research applications:

    Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7400(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms within the ring system

Properties

IUPAC Name

11-[(4-methoxyphenyl)methyl]-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-29-17-9-7-15(8-10-17)14-26-12-11-19-20(22(26)28)24-25-21-18(13-23-27(19)21)16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBUWCERZTEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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